Adamantane-1,3-diamine dihydrochloride
Overview
Description
Adamantane-1,3-diamine dihydrochloride is a chemical compound with the molecular formula C10H20Cl2N2. It is a derivative of adamantane, a polycyclic cage molecule known for its high symmetry and unique properties. This compound is characterized by the presence of two amine groups attached to the adamantane framework, making it a versatile building block in organic synthesis and various applications in scientific research .
Mechanism of Action
Target of Action
Adamantane-1,3-diamine dihydrochloride is a derivative of adamantane, a tricyclo bridged hydrocarbon . The primary target of adamantane and its derivatives is Camphor 5-monooxygenase , an enzyme found in Pseudomonas putida . This enzyme plays a crucial role in the metabolism of camphor, a terpenoid, in these bacteria .
Biochemical Pathways
Given its interaction with Camphor 5-monooxygenase, it may influence the metabolic pathways of camphor in Pseudomonas putida
Result of Action
Its interaction with Camphor 5-monooxygenase suggests it may influence the metabolism of camphor in Pseudomonas putida
Biochemical Analysis
Biochemical Properties
It is known that adamantane derivatives have unique stability and reactivity when compared to simple hydrocarbon derivatives . They can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Cellular Effects
The incorporation of adamantane fragments in pharmaceuticals has been shown to improve the lipophilicity and stability of drugs .
Molecular Mechanism
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity .
Temporal Effects in Laboratory Settings
The compound is known to be stable under normal conditions .
Metabolic Pathways
Adamantane is a member of a class of molecules called diamondoids, which are molecules possessing at least one adamantane unit which are totally or largely superimposable on the diamond lattice .
Transport and Distribution
The compound is known to be soluble in water .
Subcellular Localization
The compound is known to be soluble in water , which suggests that it could potentially be distributed throughout the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of adamantane-1,3-diamine dihydrochloride typically involves the functionalization of the adamantane core. One common method is the direct radical functionalization, which converts diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups such as amines . Another approach involves the cyclization of bicyclic precursors, such as derivatives of bicyclo[3.3.1]nonanes, followed by further functionalization steps .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, including acid- and base-catalyzed condensation and cyclization reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: Adamantane-1,3-diamine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the amine groups, leading to different functionalized products.
Substitution: The amine groups in this compound can participate in substitution reactions, forming new compounds with diverse functionalities.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from these reactions include various substituted adamantane derivatives, which can be further utilized in organic synthesis and material science .
Scientific Research Applications
Adamantane-1,3-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Comparison with Similar Compounds
Adamantane-1,3-diamine dihydrochloride can be compared with other similar compounds, such as:
1,3-Diaminoadamantane: A closely related compound with similar structural features but different functional groups.
1,3-Adamantanedicarboxylic Acid: Another derivative of adamantane with carboxylic acid groups instead of amines.
Protoadamantane and Noradamantane: These compounds have similar cage structures but differ in the degree of functionalization and chemical properties.
The uniqueness of this compound lies in its specific functional groups and the resulting versatility in chemical reactions and applications .
Properties
IUPAC Name |
adamantane-1,3-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2.2ClH/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9;;/h7-8H,1-6,11-12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXXSCYTYFTSNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181140 | |
Record name | Tricyclo(3.3.1.1(sup 3,7))decane-1,3-diamine, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26562-81-2 | |
Record name | Tricyclo(3.3.1.1(sup 3,7))decane-1,3-diamine, dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026562812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tricyclo(3.3.1.1(sup 3,7))decane-1,3-diamine, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Adamantane-1,3-diamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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